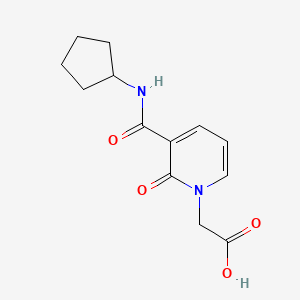
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid
Übersicht
Beschreibung
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid, also known as CPPA, is a nitrogen-containing compound with a variety of uses in scientific research and industrial applications. CPPA is a cyclic amide that has been used in the synthesis of pharmaceuticals, in the development of new polymers, and as a starting material for the preparation of other compounds. It is also used as a reagent in the synthesis of other compounds, such as peptides and peptide-like molecules.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid has been used in the synthesis of a variety of compounds, including peptides and peptide-like molecules, polymers, and pharmaceuticals. It has also been used as a reagent in the synthesis of other compounds, such as peptides and peptide-like molecules. In addition, this compound has been used in the development of new polymers and in the synthesis of pharmaceuticals.
Wirkmechanismus
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid is a cyclic amide that acts as a catalyst in the synthesis of a variety of compounds. In the one-step reaction of cyclopentanone with acetic anhydride, this compound acts as a nucleophilic catalyst, which increases the rate of reaction and helps to promote the formation of the desired product. In the two-step reaction of cyclopentanone with acetic acid and acetic anhydride, this compound acts as a Lewis acid, which helps to activate the acetic anhydride and promote the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In one study, this compound was shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In another study, this compound was found to have an anti-inflammatory effect, which could be useful in the treatment of certain inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of conditions. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. However, this compound can be difficult to work with, as it is a highly reactive compound and can be difficult to handle.
Zukünftige Richtungen
There are many potential future directions for research involving (3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid. One potential direction is to explore its potential as a therapeutic agent, as it has already been shown to have anti-inflammatory and anti-cholinesterase activities. Additionally, further research could be done to explore its potential as a reagent in the synthesis of other compounds, such as peptides and peptide-like molecules. Additionally, this compound could be studied further for its potential use in the development of new polymers and pharmaceuticals. Finally, further research could be done to explore the potential of this compound as a catalyst in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
2-[3-(cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-11(17)8-15-7-3-6-10(13(15)19)12(18)14-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQFZJMUYYDOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





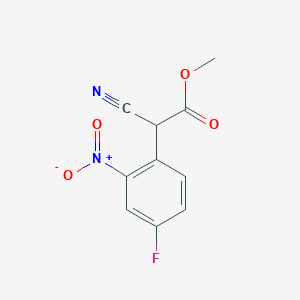



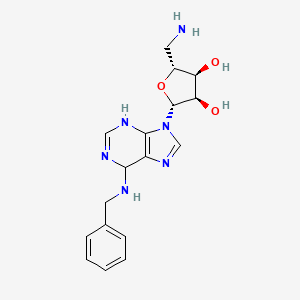
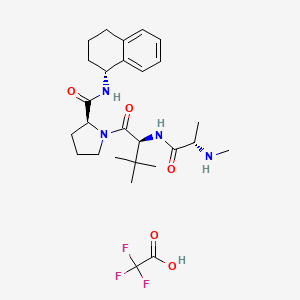


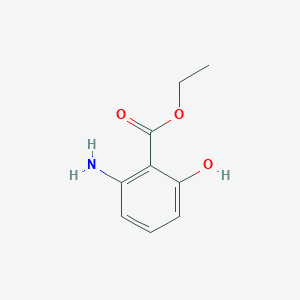


![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)